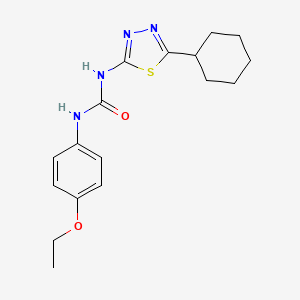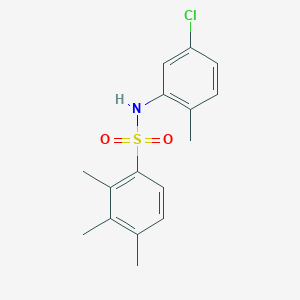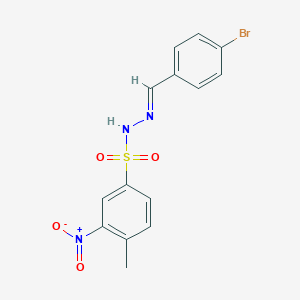
3-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as DCTA and is a member of the acrylamide family of compounds. The chemical structure of DCTA consists of a dichlorophenyl group, an ethyl group, and a thiadiazolyl group attached to an acrylamide backbone.
科学的研究の応用
DCTA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. DCTA has been found to inhibit the activity of key enzymes involved in inflammation and tumor growth, making it a promising candidate for the development of new drugs. DCTA has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
作用機序
The mechanism of action of DCTA is not fully understood. However, it is believed that DCTA exerts its therapeutic effects by inhibiting the activity of key enzymes involved in inflammation and tumor growth. DCTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a key role in inflammation. DCTA has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix, which is important in tumor growth and metastasis.
Biochemical and Physiological Effects:
DCTA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2 and MMPs, which are involved in inflammation and tumor growth, respectively. DCTA has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, DCTA has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
DCTA has a number of advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and purity. DCTA has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using DCTA in lab experiments. DCTA has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
将来の方向性
There are a number of future directions for research on DCTA. One area of research could focus on the development of new drugs based on the structure of DCTA. Another area of research could focus on the safety and efficacy of DCTA in humans. Additionally, future research could investigate the potential of DCTA in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, research could investigate the potential of DCTA as a tool for studying the mechanisms of inflammation and tumor growth.
合成法
The synthesis of DCTA involves a multi-step process that includes the reaction of 3,4-dichlorophenylamine with ethyl chloroacetate to form 3,4-dichlorophenyl-ethylacetamide. This intermediate is then reacted with thiosemicarbazide to form 3-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide. The synthesis of DCTA has been optimized to achieve high yields and purity.
特性
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3OS/c1-2-12-17-18-13(20-12)16-11(19)6-4-8-3-5-9(14)10(15)7-8/h3-7H,2H2,1H3,(H,16,18,19)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHKURREHJKKPY-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(aminocarbonyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5698008.png)
![2-(4-chlorophenyl)-N-[4-(1-cyanocyclopentyl)phenyl]acetamide](/img/structure/B5698012.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5698020.png)

![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698035.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5698042.png)

![2-{[3-(acetylamino)benzoyl]amino}benzoic acid](/img/structure/B5698062.png)



![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5698086.png)
![1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B5698091.png)
![methyl [(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5698099.png)